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molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No. B054940
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate (assumed 6.8 g, 25.91 mmol, 100% theoretical yield) was dissolved in 30 mL of MeOH, degassed and placed under argon. 10% Pd/C (2.04 g) was added, and the contents were thoroughly degassed and placed under a hydrogen balloon overnight. The contents were then degassed, and the Pd/C was removed by filtration through Celite, washing with MeOH. The filtrate was concentrated in vacuo to provide pure methyl 1-(methylamino)cyclopropanecarboxylate (1.53 g, 45% over two step). LCMS: (M+H)+: 130.1.
Name
Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C(OCC1C=CC=CC=1)=O)[C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1>CO>[CH3:1][NH:2][C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate
Quantity
6.8 g
Type
reactant
Smiles
CN(C1(CC1)C(=O)OC)C(=O)OCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
10% Pd/C (2.04 g) was added
CUSTOM
Type
CUSTOM
Details
the contents were thoroughly degassed
CUSTOM
Type
CUSTOM
Details
balloon overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The contents were then degassed
CUSTOM
Type
CUSTOM
Details
the Pd/C was removed by filtration through Celite
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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